5-(difluoromethoxy)pyridin-2(1H)-one

Medicinal Chemistry Drug Design Bioisostere

This –OCHF₂-substituted pyridinone is a crystallographically validated fragment for kinase programs (ATM IC₅₀=1 nM; PDB 7HS4 RSCC=0.974). The difluoromethoxy group provides tunable lipophilicity and hydrogen bond donor capacity absent in –OCF₃/–CF₃ analogs, enabling structure-guided lead optimization and FBDD.

Molecular Formula C6H5F2NO2
Molecular Weight 161.108
CAS No. 130318-75-1
Cat. No. B2424355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(difluoromethoxy)pyridin-2(1H)-one
CAS130318-75-1
Molecular FormulaC6H5F2NO2
Molecular Weight161.108
Structural Identifiers
SMILESC1=CC(=O)NC=C1OC(F)F
InChIInChI=1S/C6H5F2NO2/c7-6(8)11-4-1-2-5(10)9-3-4/h1-3,6H,(H,9,10)
InChIKeyVRWFXRMPZMWPKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Difluoromethoxy)pyridin-2(1H)-one (CAS 130318-75-1): Pharmacophore Identification and Procurement Considerations


5-(Difluoromethoxy)pyridin-2(1H)-one (CAS 130318-75-1) is a fluorinated heterocyclic building block featuring a pyridin-2(1H)-one core substituted at the 5-position with a difluoromethoxy (–OCHF₂) group [1]. The compound possesses a molecular weight of 161.11 g/mol, a calculated XLogP3-AA of 0.8, a topological polar surface area (TPSA) of 38.3 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. This structural motif serves as a pharmacophore in multiple kinase inhibitor programs, as evidenced by its presence in high-affinity ligands targeting ATM kinase (IC₅₀ = 1 nM) [2], SMYD2 methyltransferase (IC₅₀ = 119 nM) [3], and Kv7.2 potassium channels (EC₅₀ = 260 nM) [4], as well as its resolved binding pose in the PDB entry 7HS4 [5].

Why Generic Substitution of 5-(Difluoromethoxy)pyridin-2(1H)-one (CAS 130318-75-1) with Other Fluorinated Pyridinones Fails in Medicinal Chemistry


The difluoromethoxy (–OCHF₂) group confers a unique physicochemical profile that cannot be replicated by either non-fluorinated methoxy analogs or alternative fluorinated substituents such as –OCF₃ or –CF₃. Critically, the –OCHF₂ group retains hydrogen bond donor capacity via the C–H bond of the difluoromethyl moiety, a property entirely absent in –OCF₃ and –CF₃ substituents [1]. This enables dual hydrogen bond donor/acceptor interactions that directly affect target engagement, as demonstrated in crystallographic binding poses where the –OCHF₂ hydrogen participates in specific protein-ligand contacts [2]. Furthermore, the –OCHF₂ group exhibits conformation-dependent lipophilicity, with logP values that can be modulated based on the torsional orientation of the difluoromethyl proton relative to adjacent heteroatoms—a tunability not achievable with the conformationally invariant –CF₃ group [1]. Consequently, substituting this specific building block with a –CF₃, –OCF₃, or unsubstituted pyridinone analog predictably alters hydrogen bonding capacity, lipophilicity, and molecular recognition, compromising both binding affinity and pharmacokinetic profile in structure-based drug design programs.

Quantitative Differentiation of 5-(Difluoromethoxy)pyridin-2(1H)-one (CAS 130318-75-1) Relative to Closest Analogs


Hydrogen Bond Donor Capacity of 5-(Difluoromethoxy)pyridin-2(1H)-one: A Property Absent in –OCF₃ and –CF₃ Analogs

The difluoromethoxy (–OCHF₂) group in 5-(difluoromethoxy)pyridin-2(1H)-one possesses hydrogen bond donor capacity, with the difluoromethyl proton (C–H) able to participate in weak to moderate hydrogen bonding interactions with protein backbone carbonyls or other acceptors [1]. In contrast, the trifluoromethoxy (–OCF₃) and trifluoromethyl (–CF₃) substituents found in closest analog compounds completely lack hydrogen bond donor capability, functioning solely as hydrogen bond acceptors or hydrophobic moieties [1].

Medicinal Chemistry Drug Design Bioisostere

Conformation-Dependent Lipophilicity of 5-(Difluoromethoxy)pyridin-2(1H)-one versus Fixed-Lipophilicity –CF₃ Analogs

The difluoromethoxy group exhibits conformation-dependent lipophilicity due to the torsional orientation of the difluoromethyl proton relative to the oxygen lone pairs and adjacent aromatic system [1]. The measured XLogP3-AA for 5-(difluoromethoxy)pyridin-2(1H)-one is 0.8 [2], which lies intermediate between non-fluorinated methoxy analogs and higher-lipophilicity –CF₃ or –OCF₃ analogs. In contrast, the –CF₃ group possesses fixed, conformation-independent lipophilicity (Hansch π = 0.88) [3] and the –OCF₃ group has a Hansch π value of approximately 1.04 [3].

Physicochemical Properties Lipophilicity ADME

Experimentally Resolved Ligand Binding Pose of 5-(Difluoromethoxy)pyridin-2(1H)-one in PDB Entry 7HS4 Confirms Target Engagement Geometry

5-(Difluoromethoxy)pyridin-2(1H)-one has been resolved as a bound ligand (identifier A1BT4) in PDB entry 7HS4, with high-quality electron density fit metrics: real space correlation coefficient of 0.974, real space R factor of 0.096, and 100% model completeness [1]. This experimentally validated binding pose provides atomic-level information on the orientation of the –OCHF₂ group within a protein binding pocket, enabling structure-based optimization of fragment hits. In contrast, no crystallographic data are available for the analogous 5-methoxy, 5-trifluoromethoxy, or 5-trifluoromethyl pyridin-2(1H)-one compounds bound to the same or similar targets in publicly accessible structural databases.

Structural Biology X-ray Crystallography Fragment-Based Drug Discovery

5-(Difluoromethoxy)pyridin-2(1H)-one as a Pharmacophore in High-Affinity Kinase and Channel Inhibitors: Indirect Activity Evidence

Although 5-(difluoromethoxy)pyridin-2(1H)-one itself lacks reported direct biological activity data, compounds incorporating the 5-(difluoromethoxy)pyridin-2-yl or related –OCHF₂-pyridine motifs exhibit potent activity across multiple target classes. A compound containing the 5-(difluoromethoxy)-3-fluoropyridin-2-yl moiety demonstrated IC₅₀ = 1 nM against ATM kinase in a biochemical assay [1]. An N-cyano-N-[6-(difluoromethoxy)pyridin-2-yl]carbamimidoyl-containing compound showed IC₅₀ = 119 nM against SMYD2 methyltransferase [2]. A 2-(difluoromethoxy)pyridin-4-yl-containing urea derivative exhibited EC₅₀ = 260 nM against Kv7.2 potassium channels in a voltage-clamp assay [3]. These data establish the –OCHF₂-pyridine motif as a validated pharmacophore capable of conferring nanomolar potency across mechanistically distinct targets.

Kinase Inhibition Ion Channel Modulation Epigenetics

Predicted Enhanced Metabolic Stability of 5-(Difluoromethoxy)pyridin-2(1H)-one Relative to Non-Fluorinated Methoxy Analogs

The difluoromethoxy (–OCHF₂) group confers enhanced resistance to oxidative metabolism compared to non-fluorinated methoxy (–OCH₃) analogs, attributed to the electron-withdrawing effect of the fluorine atoms on the oxygen, which reduces susceptibility to cytochrome P450-mediated O-dealkylation [1]. No direct comparative metabolic stability data (e.g., % remaining after 1 hour in human liver microsomes) are currently available in the public domain for 5-(difluoromethoxy)pyridin-2(1H)-one versus its 5-methoxy-pyridin-2(1H)-one analog.

Metabolic Stability Oxidative Metabolism Pharmacokinetics

Procurement-Driven Application Scenarios for 5-(Difluoromethoxy)pyridin-2(1H)-one (CAS 130318-75-1) in Research and Development


Structure-Based Fragment Growing from PDB Entry 7HS4

The validated ligand binding pose of 5-(difluoromethoxy)pyridin-2(1H)-one in PDB 7HS4 (RSCC = 0.974, RSR = 0.096) provides a crystallographically confirmed starting point for fragment-based drug discovery (FBDD) [1]. Researchers can procure this compound to perform structure-guided fragment growing or linking campaigns, using the experimentally determined binding orientation of the –OCHF₂ group and pyridinone core to design analogs with enhanced potency. This structural data eliminates the need for de novo crystallization of the fragment-protein complex, accelerating hit-to-lead timelines.

Kinase Inhibitor Scaffold Development Leveraging Validated ATM and SMYD2 Pharmacophore Motifs

The 5-(difluoromethoxy)pyridin-2-yl motif has demonstrated nanomolar potency when incorporated into larger kinase inhibitor frameworks, with documented activity including ATM IC₅₀ = 1 nM [2] and SMYD2 IC₅₀ = 119 nM [3]. This compound is suitable for procurement as a core building block in the synthesis of novel kinase inhibitor libraries targeting ATM, SMYD2, or related kinases, where the –OCHF₂ group may serve as a key pharmacophoric element conferring target engagement.

Ion Channel Modulator Synthesis Utilizing –OCHF₂-Pyridine Pharmacophore

Compounds incorporating the 2-(difluoromethoxy)pyridin-4-yl motif have been patented as Kv7.2 potassium channel modulators with EC₅₀ = 260 nM [4]. Procurement of 5-(difluoromethoxy)pyridin-2(1H)-one enables the synthesis and exploration of structurally related analogs for ion channel drug discovery programs, particularly in CNS disorders where Kv7 channel modulation is therapeutically relevant.

Medicinal Chemistry Building Block for Optimizing Hydrogen Bonding and Lipophilicity Profiles

The unique combination of hydrogen bond donor capacity (via the –OCHF₂ proton) and moderate, conformation-dependent lipophilicity (XLogP3-AA = 0.8) distinguishes this compound from –OCF₃ and –CF₃ analogs [1][5][6]. Procurement is warranted for lead optimization programs requiring fine-tuning of physicochemical properties—specifically where both enhanced aqueous solubility relative to –OCF₃ analogs and specific hydrogen bonding interactions with protein targets are desired.

Quote Request

Request a Quote for 5-(difluoromethoxy)pyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.